2-Nonylpyridine
Description
2-Nonylpyridine is a pyridine derivative characterized by a nonyl (C₉H₁₉) alkyl chain attached to the pyridine ring at the 2-position. Its molecular formula is C₁₄H₂₁N, with a molecular weight of 203.32 g/mol. The compound is synthesized via alkylation reactions, achieving high yields (e.g., 89% as reported in ). Its structure is confirmed by NMR spectroscopy: the pyridine protons resonate at δ = 8.47 (H-6), 7.52 (H-4), 7.08 (H-3), and 7.03 (H-5), while the nonyl chain protons appear between δ = 0.82–2.73 . The long alkyl chain imparts significant hydrophobicity, making it less polar than smaller pyridine derivatives. Applications include its use as a precursor in ionic liquids and surfactants due to its tunable solubility and thermal stability .
Properties
CAS No. |
10523-35-0 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-nonylpyridine |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h9-10,12-13H,2-8,11H2,1H3 |
InChI Key |
OXXAGZCRGWURQM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=CC=N1 |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=N1 |
Other CAS No. |
10523-35-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl-Substituted Pyridines
- 2-Hexylpyridine: Shorter alkyl chain (C₆H₁₃) results in lower molecular weight (165.27 g/mol) and higher volatility compared to 2-nonylpyridine.
- 2-Dodecylpyridine : Longer alkyl chain (C₁₂H₂₅) increases hydrophobicity and melting point, enhancing its utility in lubricants .
Key Difference: Chain length directly influences physical properties. For example, this compound’s balance between hydrophobicity and manageable viscosity makes it preferable in ionic liquids over longer-chain derivatives .
Acyl-Substituted Pyridines
- 2-Nonanoylpyridine (C₁₄H₂₁NO; MW 219.32 g/mol): The ketone group introduces polarity, leading to a higher boiling point (predicted >250°C) compared to this compound. Its IR spectrum shows a strong C=O stretch near 1680 cm⁻¹, absent in this compound .
- 2-Acetylpyridine (C₇H₇NO; MW 121.14 g/mol): Smaller acyl group results in higher water solubility and use in flavor chemistry .
Key Difference: The absence of a carbonyl group in this compound reduces its reactivity in nucleophilic additions but enhances stability under basic conditions .
Amino-Substituted Pyridines
- 2-Aminopyridine (C₅H₆N₂; MW 94.12 g/mol): The amino group enables hydrogen bonding, increasing solubility in polar solvents. It exhibits a characteristic NH₂ stretch at 3300–3500 cm⁻¹ in IR spectra .
- 2-(Dimethylamino)pyridine (DMAP; C₇H₁₀N₂; MW 122.17 g/mol): Strong electron-donating effects make it a potent catalyst in acylation reactions, unlike this compound .
Key Difference: this compound’s lack of functional groups limits its catalytic utility but improves compatibility with nonpolar matrices .
Polypyridine Ligands
- 2,2'-Bipyridine (C₁₀H₈N₂; MW 156.18 g/mol): Chelating ability with transition metals (e.g., Fe²⁺, Ru²⁺) enables applications in catalysis and photovoltaics. Its UV-Vis spectrum shows metal-to-ligand charge transfer bands absent in this compound .
- 2,2':6',2''-Terpyridine (C₁₅H₁₁N₃; MW 233.27 g/mol): Three pyridine rings allow tridentate coordination, useful in supramolecular chemistry. Higher melting point (268–287°C) than this compound due to rigidity .
Key Difference: this compound’s single pyridine ring and flexible alkyl chain preclude metal coordination, limiting its use in coordination chemistry .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₄H₂₁N | 203.32 | Not reported | Alkyl chain |
| 2-Nonanoylpyridine | C₁₄H₂₁NO | 219.32 | Not reported | Ketone |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 57–59 | Amino |
| 2,2'-Bipyridine | C₁₀H₈N₂ | 156.18 | 70–73 | None |
| 2,2':6',2''-Terpyridine | C₁₅H₁₁N₃ | 233.27 | 268–287 | None |
Table 2: Spectroscopic Signatures
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| This compound | 8.47 (H-6), 7.52 (H-4), 0.82 (CH₃) | C-H stretches (2800–3000) |
| 2-Nonanoylpyridine | 8.50 (H-6), 2.80 (CO-CH₂) | C=O stretch (1680) |
| 2-Aminopyridine | 6.60 (H-3), 6.45 (H-4) | NH₂ stretches (3300–3500) |
Data from
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